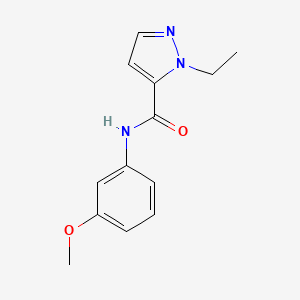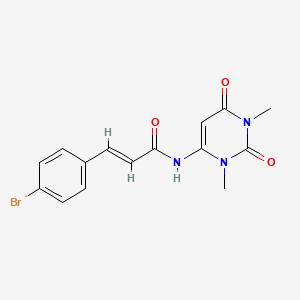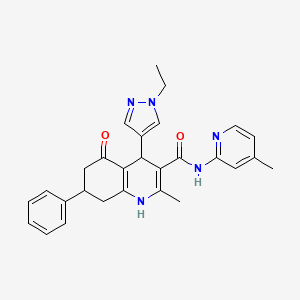![molecular formula C12H11ClN4O3S B10898821 2-chloro-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10898821.png)
2-chloro-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a chlorinated benzene ring, a triazole ring, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzene Ring: The chlorinated benzene ring is synthesized through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole-sulfanyl-acetyl intermediate with the chlorinated benzene ring under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
科学研究应用
2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, or other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The triazole ring can interact with metal ions or other biomolecules, while the sulfanyl group can form covalent bonds with target proteins.
相似化合物的比较
Similar Compounds
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone: Similar structure but lacks the sulfanyl and acetyl groups.
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Contains the triazole and benzoic acid moieties but lacks the chlorine and sulfanyl groups.
Uniqueness
2-Chloro-5-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, sulfanyl group, and acetyl group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
属性
分子式 |
C12H11ClN4O3S |
|---|---|
分子量 |
326.76 g/mol |
IUPAC 名称 |
2-chloro-5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H11ClN4O3S/c1-17-6-14-16-12(17)21-5-10(18)15-7-2-3-9(13)8(4-7)11(19)20/h2-4,6H,5H2,1H3,(H,15,18)(H,19,20) |
InChI 键 |
FHXGFMIENQTZED-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide](/img/structure/B10898765.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![4-(2-{2-[(3-bromobenzyl)oxy]benzylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10898775.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898780.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)
![4-[[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898797.png)
![(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10898799.png)
![N-(4-{(1E)-1-[2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)pyridine-4-carboxamide](/img/structure/B10898805.png)

![4-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898815.png)

